N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structural complexity is indicative of its potential biological activity. The compound's unique features arise from the presence of both a benzo[b][1,4]oxazepine core and a sulfonamide moiety.
This compound is classified under the category of sulfonamides and heterocyclic compounds. It has been cataloged with the Chemical Abstracts Service (CAS) number 921793-73-9, which is essential for its identification in chemical databases and literature. The molecular formula is , and it has a molecular weight of approximately 290.36 g/mol .
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.
The molecular structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide can be represented using various chemical notation systems:
CCC(=O)Nc1ccc2c(c1)OCC(C)(C)C(=O)N2CC
This notation provides a compact representation of the molecule's structure, highlighting key functional groups and connectivity.
The three-dimensional structure can be visualized using molecular modeling software to better understand its spatial configuration and potential interactions with biological targets.
The compound can participate in various chemical reactions typical for sulfonamides and heterocycles:
These reactions are significant for exploring the compound's reactivity profile and potential modifications for enhanced efficacy.
Chemical properties include reactivity towards acids, bases, and other nucleophiles. The presence of functional groups such as sulfonamides suggests moderate polarity and potential solubility in polar solvents.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide may have applications in:
Further research is necessary to fully elucidate its potential applications in these fields.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2